![molecular formula C14H17N3O2 B599686 Ethyl 1-(2-amino-5-methylphenyl)-5-methyl-1H-imidazole-4-carboxylate CAS No. 164330-69-2](/img/structure/B599686.png)
Ethyl 1-(2-amino-5-methylphenyl)-5-methyl-1H-imidazole-4-carboxylate
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Overview
Description
The compound is a derivative of imidazole, which is a heterocyclic aromatic organic compound. Imidazole derivatives are known to have a wide range of applications in medicinal chemistry and drug discovery .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 2-aminothiazole derivatives have been synthesized and characterized in various studies . The synthesis of these compounds often involves complex organic reactions and the use of catalysts .
Molecular Structure Analysis
The molecular structure of this compound would likely include an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The presence of the ethyl, amino, and methyl groups would also influence the compound’s properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. For instance, pinacol boronic esters, which are valuable building blocks in organic synthesis, have been used in catalytic protodeboronation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific molecular structure. Factors such as polarity, solubility, stability, and reactivity would be determined by the presence and arrangement of the functional groups in the molecule .
Scientific Research Applications
Pharmaceutical Synthesis
This compound is a valuable intermediate in the synthesis of various pharmaceutical drugs. Its imidazole ring, a common moiety in many biologically active molecules, can be utilized to create compounds with potential therapeutic effects. For instance, it can be modified to produce analogs that may exhibit anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .
Azo Dye Derivatives
The imidazole derivative can be incorporated into azo dye scaffolds. Azo dyes with heterocyclic moieties like imidazole have improved bioactive properties and are used in various applications, including biomedical imaging and as colorants in the pharmaceutical industry .
Enzyme Inhibition
Compounds derived from this imidazole derivative can act as enzyme inhibitors. They can be designed to target specific enzymes within biological pathways, potentially leading to the development of new drugs for diseases where enzyme regulation is crucial .
Cancer Research
The structural features of this compound make it a candidate for anti-cancer research. Derivatives of this compound have shown activity against certain cancer cell lines, suggesting its utility in the development of oncology therapeutics .
Molecular Recognition
Due to its unique structure, this compound can be used in molecular recognition processes. It can be tailored to interact with specific biological targets, which is essential in the design of diagnostic agents and molecular probes .
Catalysis
In chemical synthesis, this compound can serve as a catalyst or a part of a catalytic system, especially in reactions that involve the formation or modification of heterocyclic compounds. Its role in catalysis can lead to more efficient and selective synthetic processes .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 1-(2-amino-5-methylphenyl)-5-methylimidazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-19-14(18)13-10(3)17(8-16-13)12-7-9(2)5-6-11(12)15/h5-8H,4,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQOIBVVNHVTET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)C2=C(C=CC(=C2)C)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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